(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that features both a dimethylamino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-fluorobenzyl cyanide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[4-(dimethylamino)phenyl]-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and applications.
(2Z)-3-[4-(methylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile: Has a methylamino group instead of a dimethylamino group, which could influence its chemical properties.
Uniqueness
The presence of both the dimethylamino group and the fluorophenyl group in (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
CAS No. |
390-98-7 |
---|---|
Molecular Formula |
C17H15FN2 |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H15FN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |
InChI Key |
NEUQMXUGYVPJNJ-SDNWHVSQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
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